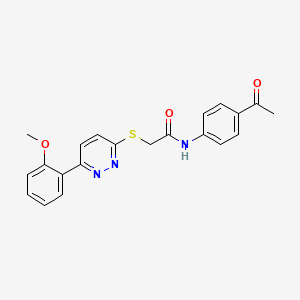

N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Description

N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide is a thioacetamide derivative featuring a pyridazine core substituted with a 2-methoxyphenyl group at position 6 and a thioether-linked acetamide moiety attached to a 4-acetylphenyl ring. This structure combines aromatic, heterocyclic, and electron-withdrawing groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-28-21-12-11-18(23-24-21)17-5-3-4-6-19(17)27-2/h3-12H,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKFABBUFKNDLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate by reacting 2-methoxyphenyl hydrazine with an appropriate diketone under reflux conditions.

Thioether Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: Finally, the thioether intermediate is reacted with 4-acetylphenyl isocyanate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfox

Biological Activity

N-(4-acetylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide (commonly referred to as N-APTA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

N-APTA is characterized by the following structural components:

- Acetophenone moiety : Contributes to its chemical reactivity.

- Pyridazine ring : Enhances biological interactions due to the presence of nitrogen atoms.

- Thioacetamide linkage : Imparts unique pharmacological properties.

The molecular formula for N-APTA is . The combination of these functional groups allows for diverse biological activities, particularly in anticancer and antimicrobial research.

Anticancer Activity

Research has highlighted the potential of N-APTA as an anticancer agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 15.4 | Induction of apoptosis and autophagy |

| PANC-1 (pancreatic cancer) | 12.3 | Cell cycle arrest and apoptosis |

| K562 (chronic myeloid leukemia) | 10.8 | Inhibition of proliferation |

These findings suggest that N-APTA may induce cell death through multiple mechanisms, including apoptosis and autophagy, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, N-APTA has demonstrated antimicrobial activity against various pathogens. The following table presents data on its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | Gram-positive bacteria |

| Escherichia coli | 62.50 µg/mL | Gram-negative bacteria |

| Candida albicans | 15.00 µg/mL | Fungal infection |

The compound's ability to inhibit the growth of both bacterial and fungal pathogens indicates its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-APTA against melanoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells post-treatment, supporting the hypothesis that N-APTA induces programmed cell death through intrinsic pathways .

Case Study 2: Antimicrobial Effects

In another investigation, N-APTA was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics, suggesting its potential utility in treating resistant infections .

Comparison with Similar Compounds

Structural Analogues with Pyridazine Cores

Pyridazine-based thioacetamides are a well-studied class due to their diverse bioactivity. Key comparisons include:

Key Observations :

Heterocyclic Variants: Benzothiazole and Quinazolinone Derivatives

Replacing the pyridazine core with other heterocycles significantly alters bioactivity:

Key Observations :

- Benzothiazole derivatives () exhibit strong antimicrobial effects, suggesting that the pyridazine-based target compound may share similar or enhanced activity due to its analogous thioacetamide linkage.

- Quinazolinone derivatives () often display broader pharmacological profiles (e.g., anticancer, anti-inflammatory), highlighting the importance of the core heterocycle in determining activity .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases metabolic stability compared to the acetyl group in the target compound, which may undergo faster enzymatic hydrolysis .

- Solubility : The tetrahydrofuran group in ’s analog improves aqueous solubility, whereas the acetylphenyl group in the target compound likely reduces it .

Research Findings and Implications

- Antimicrobial Potential: The target compound’s structural similarity to benzothiazole derivatives () suggests possible activity against Gram-positive and Gram-negative bacteria. However, its pyridazine core may offer unique selectivity compared to benzothiazoles .

- ADMET Profile : The acetylphenyl group may reduce bioavailability compared to aliphatic substituents (), but its aromatic nature could enhance target binding in hydrophobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.